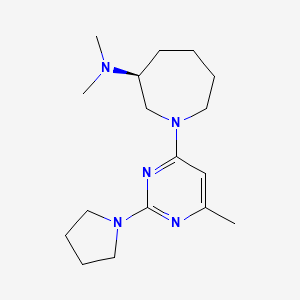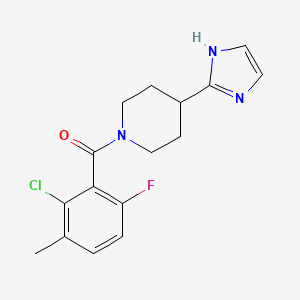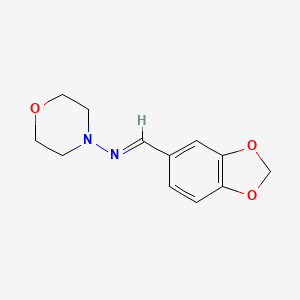
2-(benzyloxy)-1-naphthaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthaldehyde derivatives are crucial in organic synthesis, serving as intermediates for the production of complex molecules, including pharmaceuticals, agrochemicals, and materials. The oxime functionality, when introduced to naphthaldehyde, enhances its reactivity, enabling various chemical transformations.
Synthesis Analysis
The synthesis of naphthaldehyde derivatives can involve metal-free benzannulation of 1,7-diynes, leading to unexpected 1-aroyl-2-naphthaldehydes, which are precursors to fused aza-heterocycles (Wang et al., 2017). Organo-selenium reagents have been employed for radical ring-opening and intramolecular cyclization, offering a tunable synthesis pathway for 1-naphthaldehydes (Miao & Huang*, 2009).
Molecular Structure Analysis
Molecular structure analyses often focus on the characterization of the compound through spectroscopic methods and computational chemistry to understand its conformation and reactivity.
Chemical Reactions and Properties
Naphthaldehyde oximes participate in diverse chemical reactions, such as cycloadditions, which are crucial for synthesizing heterocyclic compounds. For instance, intramolecular cycloadditions of 2-(alkenyloxy)benzaldehyde arylhydrazones via 1,3-dipolar tautomers have been reported (Shimizu et al., 1982).
Aplicaciones Científicas De Investigación
Catalytic Applications
Research has shown that compounds related to 2-(benzyloxy)-1-naphthaldehyde oxime can play a significant role in catalysis. For instance, oxovanadium(IV) complexes derived from naphthol derivatives, such as 2-hydroxy-1-naphthaldehyde, have been used as efficient catalysts for the enantioselective oxidative couplings of naphthols, demonstrating potential in asymmetric synthesis and catalysis (S. Hon et al., 2001).
Organic Synthesis
The versatility of naphthalene derivatives in organic synthesis has been highlighted through various studies. A novel approach involving the benzannulation of 1,7-diynes led to the unexpected formation of 1-aroyl-2-naphthaldehydes, showcasing a new method for synthesizing complex naphthalene-based structures with potential applications in materials science and pharmaceuticals (Ai‐Fang Wang et al., 2017).
Environmental Applications
Compounds akin to 2-(benzyloxy)-1-naphthaldehyde oxime have been explored for environmental applications, such as the detection of carbonyl compounds in water samples. A new fluorescent probe based on a naphthalene derivative was developed for sensitive detection of aldehydes and ketones, illustrating the potential of these compounds in environmental monitoring and analysis (S. Houdier et al., 2000).
Safety and Hazards
While specific safety data for “2-(benzyloxy)-1-naphthaldehyde oxime” is not available, safety data for similar compounds like benzaldehyde indicate that they can be harmful if swallowed and cause skin irritation . It’s important to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Direcciones Futuras
Recent research has focused on improving the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, the versatility and scope of the oxime ligation are being expanded for rapid bioconjugation to disulfide-rich peptides . These developments could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .
Propiedades
IUPAC Name |
(NE)-N-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-19-12-17-16-9-5-4-8-15(16)10-11-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSLXIRMVBKLE-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[2-(benzyloxy)naphthalen-1-yl]-N-hydroxymethanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)


![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)